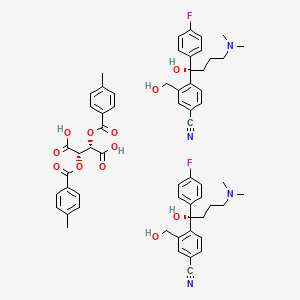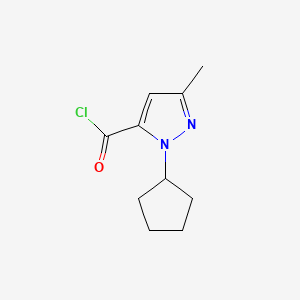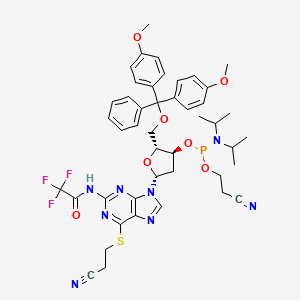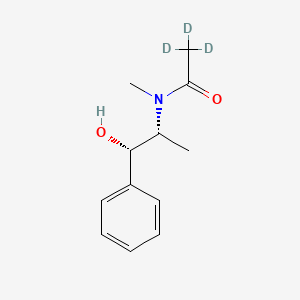
Tamoxifen-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen-13C6 is a variant of Tamoxifen, a drug commonly used in the treatment of breast cancer, especially for postmenopausal patients . It is a selective estrogen receptor modulator .
Synthesis Analysis
The synthesis of Tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . Another method involves a water-in-oil emulsion templated reverse-phase evaporation strategy, using Span 120 as a non-ionic surfactant, for the synthesis of tamoxifen-loaded niosomes .Molecular Structure Analysis
Tamoxifen’s molecular structure includes a diphenyl-1-butenyl group and a phenoxy group . The molecular weight of Tamoxifen-13C6 is 377.47 .Chemical Reactions Analysis
Tamoxifen undergoes various chemical reactions in the body. It is converted into many metabolites, the most therapeutically active of which are N-desmethyl-4-hydroxytamoxifen (endoxifen) and 4-hydroxytamoxifen .Wirkmechanismus
Tamoxifen’s mechanism of action is twofold: it competes with 17β-estradiol (E2) at the receptor site to block the promotional role of E2 in breast cancer, and it binds to DNA after metabolic activation to initiate carcinogenesis . It also causes cells to remain in the G0 and G1 phases of the cell cycle .
Safety and Hazards
Zukünftige Richtungen
Research into Tamoxifen and its resistance mechanisms is ongoing. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . There is also interest in the potential use of Tamoxifen beyond ER+ breast cancer, such as in the treatment of microbial infections .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tamoxifen-13C6 involves the incorporation of six carbon-13 isotopes into the Tamoxifen molecule. This can be achieved through the use of carbon-13 labeled starting materials in the synthesis process.", "Starting Materials": [ "Tamoxifen", "13C-labeled acetic anhydride", "13C-labeled benzyl cyanide", "13C-labeled sodium borohydride", "13C-labeled hydrochloric acid" ], "Reaction": [ "Step 1: React 13C-labeled acetic anhydride with Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen acetate.", "Step 2: Hydrolyze the 13C-labeled Tamoxifen acetate to obtain 13C-labeled Tamoxifen.", "Step 3: React 13C-labeled benzyl cyanide with 13C-labeled Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen benzyl cyanide.", "Step 4: Reduce 13C-labeled Tamoxifen benzyl cyanide using 13C-labeled sodium borohydride to obtain 13C-labeled Tamoxifen.", "Step 5: Purify the 13C-labeled Tamoxifen using 13C-labeled hydrochloric acid to obtain Tamoxifen-13C6." ] } | |
CAS-Nummer |
1346606-38-9 |
Produktname |
Tamoxifen-13C6 |
Molekularformel |
C26H29NO |
Molekulargewicht |
377.478 |
IUPAC-Name |
2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI-Schlüssel |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Synonyme |
(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)





![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)